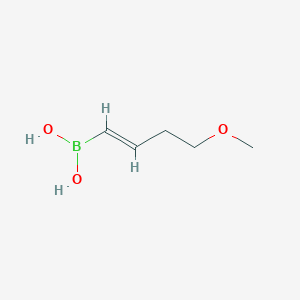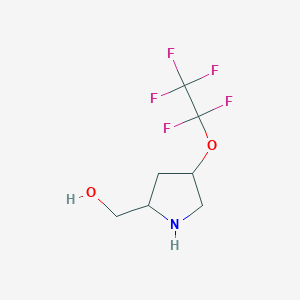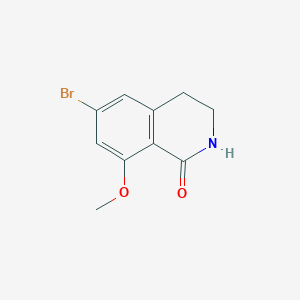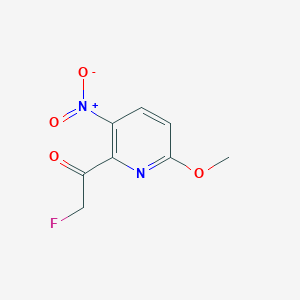
(E)-(4-Methoxybut-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-Methoxybut-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C5H11BO3. It is characterized by the presence of a boronic acid group attached to a methoxy-substituted butenyl chain. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Methoxybut-1-en-1-yl)boronic acid typically involves the hydroboration of (E)-4-methoxy-1-butene followed by oxidation. The hydroboration step can be carried out using diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex under an inert atmosphere. The subsequent oxidation is usually performed with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (E)-(4-Methoxybut-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction of the double bond can yield the saturated boronic acid derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an aqueous or organic solvent.
Major Products:
Oxidation: (E)-(4-Methoxybutan-1-ol)
Reduction: (E)-(4-Methoxybutyl)boronic acid
Substitution: Various biaryl compounds when coupled with aryl halides.
Scientific Research Applications
(E)-(4-Methoxybut-1-en-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules through boronate ester formation, facilitating the study of biological processes.
Medicine: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly in the development of anticancer and antibacterial agents.
Industry: It is used in the production of advanced materials, including polymers and pharmaceuticals, due to its ability to form stable boronate esters.
Mechanism of Action
The mechanism of action of (E)-(4-Methoxybut-1-en-1-yl)boronic acid primarily involves the formation of boronate esters with diols and other nucleophiles. This interaction is crucial in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can reversibly bind to diols, forming cyclic boronate esters, which can modulate the activity of enzymes and other biological targets.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- Vinylboronic acid
Comparison: (E)-(4-Methoxybut-1-en-1-yl)boronic acid is unique due to its methoxy-substituted butenyl chain, which imparts distinct electronic and steric properties. Compared to phenylboronic acid and 4-methoxyphenylboronic acid, it offers different reactivity and selectivity in coupling reactions. Vinylboronic acid, on the other hand, lacks the methoxy group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C5H11BO3 |
|---|---|
Molecular Weight |
129.95 g/mol |
IUPAC Name |
[(E)-4-methoxybut-1-enyl]boronic acid |
InChI |
InChI=1S/C5H11BO3/c1-9-5-3-2-4-6(7)8/h2,4,7-8H,3,5H2,1H3/b4-2+ |
InChI Key |
LVFPTOYYQSBRQK-DUXPYHPUSA-N |
Isomeric SMILES |
B(/C=C/CCOC)(O)O |
Canonical SMILES |
B(C=CCCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B11754220.png)
![3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B11754223.png)


![[3-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B11754250.png)






![Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B11754282.png)

